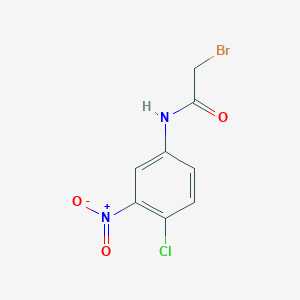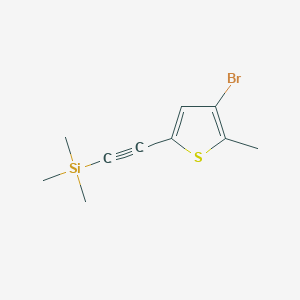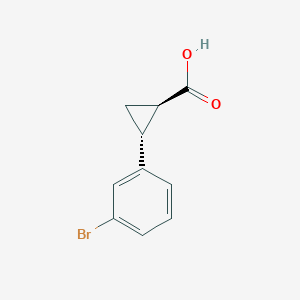
2-bromo-N-(4-chloro-3-nitrophenyl)acetamide
Descripción general
Descripción
“2-bromo-N-(4-chloro-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H6BrClN2O3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string ClC1=CC=C (NC (CBr)=O)C=C1 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular weight is 293.50 .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation
Research on acetaminophen degradation using advanced oxidation processes (AOPs) identifies various by-products and their biotoxicity, indicating the significance of understanding the chemical behavior of related compounds like acetamides in environmental applications. The study by Qutob et al. (2022) highlights the potential for acetamide derivatives to be involved in environmental remediation and pollution control through AOPs, suggesting a pathway for investigating the environmental applications of “2-bromo-N-(4-chloro-3-nitrophenyl)acetamide” (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Environmental Toxicology of Brominated and Chlorinated Compounds
The environmental impact and health assessment of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) by Mennear and Lee (1994) suggest the importance of studying brominated and chlorinated organic compounds. Given the structural motifs of bromination and chlorination in the compound of interest, this research underscores the necessity of evaluating the environmental fate and toxicological effects of such chemically modified acetamides (Mennear & Lee, 1994).
Atmospheric Chemistry of Nitrophenols
The atmospheric chemistry of nitrophenols, as reviewed by Harrison et al. (2005), could provide a framework for understanding how the nitro group in “this compound” might influence its behavior and transformation in the environment. This could be particularly relevant for assessing the atmospheric fate and potential pollution impact of such compounds (Harrison, Barra, Borghesi, Vione, Arsene, & Olariu, 2005).
Synthetic Applications
The synthesis and applications of brominated and fluorinated biphenyls, as detailed in the work of Qiu et al. (2009), might offer insight into the synthetic utility of “this compound” for pharmaceuticals or material science. This could imply its use in synthesizing complex molecules or as an intermediate in organic synthesis (Qiu, Gu, Zhang, & Xu, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-N-(4-chloro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXBBQUWJNSGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CBr)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)
![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B3131106.png)


![Propyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B3131121.png)
![N-[3-(Acetylamino)phenyl]-2-bromoacetamide](/img/structure/B3131127.png)

